Biperiden Is the Only M1-Selective Antiparkinsonian Anticholinergic at Cloned Human Receptors: Direct Kd Comparison
At the five cloned human muscarinic receptor subtypes (m1–m5) expressed in CHO cells, biperiden was the only antiparkinsonian anticholinergic drug that demonstrated genuine M1 selectivity [1]. Biperiden exhibits a 13.1-fold higher affinity for M1 (Kd = 0.48 nM) over M2 (Kd = 6.3 nM), whereas trihexyphenidyl shows only a 4.4-fold M1 preference (M1 Kd = 1.6 nM; M2 Kd = 7.0 nM) and benztropine, despite its sub-nanomolar M1 affinity (Kd = 0.231 nM), displays broad high-affinity binding across all subtypes with only a 6.1-fold M1/M2 ratio (M2 Kd = 1.4 nM, M3 Kd = 1.1 nM, M4 Kd = 1.1 nM) [2]. The non-selective radioligand QNB served as a control (Kd range 0.027–0.088 nM across subtypes) [1]. The selectivity pattern across all five subtypes further distinguishes biperiden: Kd values of 0.48 (M1), 2.4 (M4), 3.9 (M3), 6.3 (M2), and 6.3 nM (M5), showing a clear rank-order preference absent in other antiparkinsonian agents [2].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Kd, nM) and M1/M2 selectivity ratio at cloned human receptors |
|---|---|
| Target Compound Data | Biperiden: M1 Kd = 0.48 nM; M2 Kd = 6.3 nM; M3 = 3.9; M4 = 2.4; M5 = 6.3. M1/M2 ratio = 13.1 |
| Comparator Or Baseline | Trihexyphenidyl: M1 = 1.6, M2 = 7.0 (ratio 4.4); Benztropine: M1 = 0.231, M2 = 1.4 (ratio 6.1); Pirenzepine: M1 = 8, M2 = 270 (ratio 33.8); QNB: Kd 0.027–0.088 (non-selective control) |
| Quantified Difference | Biperiden M1/M2 selectivity ratio (13.1) is ~3-fold greater than trihexyphenidyl (4.4) and ~2.1-fold greater than benztropine (6.1). Biperiden was the only antiparkinson drug classified as M1-selective in the primary study. |
| Conditions | Competitive radioligand binding with [3H]QNB using membranal preparations from CHO cells expressing each of the five cloned human muscarinic receptor subtypes (m1–m5) |
Why This Matters
M1 selectivity predicts preserved central antiparkinsonian efficacy with reduced cardiac M2-mediated adverse effects (bradycardia, arrhythmia), a consideration directly relevant to compound selection for patients with cardiovascular comorbidities.
- [1] Bolden C, Cusack B, Richelson E. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. J Pharmacol Exp Ther. 1992 Feb;260(2):576-80. PMID: 1346637. View Source
- [2] Richelson E. Binding of antidepressants, antimuscarinics, and neuroleptics to human muscarinic receptor subtypes (Table 2). In: Cholinergic Transduction. American College of Neuropsychopharmacology (ACNP). Data sourced from Bolden et al. (1992) J Pharmacol Exp Ther 260:576. View Source
